borapetoside D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

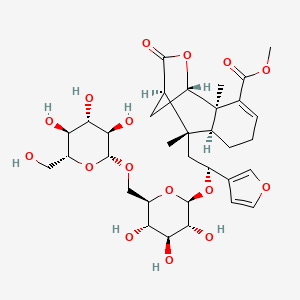

Borapetoside D is a type of compound known as diterpenoids . It is derived from the stems of Tinospora crispa , a plant used in traditional medicines to treat numerous health conditions . The molecular formula of Borapetoside D is C33H46O16 .

Synthesis Analysis

The synthesis of borapetoside D involves isolation from the stems of Tinospora crispa . The chemical structures and absolute stereochemical configurations of all the compounds were established by spectroscopic methods and single-crystal X-ray diffraction analysis combined with electronic circular dichroism (ECD) analysis .Molecular Structure Analysis

The molecular structure of borapetoside D is characterized by a molecular formula of C33H46O16 . Its average mass is 698.709 Da and its monoisotopic mass is 698.278564 Da .Chemical Reactions Analysis

While specific chemical reactions involving borapetoside D are not detailed in the available literature, the compound is part of a group of clerodane diterpenoids, which have been studied for their anti-hyperglycemic activities .Physical And Chemical Properties Analysis

Borapetoside D has a molecular weight of 698.72 g/mol . It is predicted to have a boiling point of 884.1±65.0 °C and a density of 1.51±0.1 g/cm3 .Scientific Research Applications

Anti-inflammatory Activity

Borapetoside D, derived from the plant Tinospora crispa, has been studied for its anti-inflammatory properties. Research suggests that compounds from T. crispa can modulate inflammatory responses, which could be beneficial in treating conditions like rheumatism and internal inflammation .

Antioxidant Effects

The antioxidant capacity of borapetoside D is another area of interest. Antioxidants play a crucial role in protecting the body from oxidative stress, which can lead to chronic diseases. The compound’s potential to scavenge free radicals could make it a candidate for preventing or managing oxidative stress-related conditions .

Immunomodulatory Potential

Borapetoside D may also have immunomodulatory effects. By influencing the immune system, it could help in the treatment of immune-related disorders and enhance the body’s defense mechanisms against various diseases .

Cytotoxic Activity

Studies have shown that borapetoside D possesses cytotoxic properties, which could be harnessed in the development of anti-cancer therapies. Its ability to induce cell death in cancerous cells without harming healthy cells is a significant area of research .

Antimalarial Activity

The antimalarial activity of borapetoside D is another promising application. Given the ongoing challenge of drug-resistant malaria strains, new compounds like borapetoside D are being explored for their potential to treat this life-threatening disease .

Cardioprotective Properties

Borapetoside D has been associated with cardioprotective properties. Its potential to safeguard the heart from damage, particularly in the context of diabetes-related cardiovascular complications, is being investigated .

Anti-diabetic Effects

One of the most notable applications of borapetoside D is its anti-diabetic effect. It has been found to significantly reduce serum glucose levels in diabetic mice models, indicating its potential as a treatment for type 2 diabetes mellitus .

Antihyperglycemic Activity

The antihyperglycemic activity of borapetoside D is closely related to its anti-diabetic properties. It can help in regulating blood sugar levels, which is crucial for managing diabetes and preventing its complications .

Each of these applications demonstrates the diverse potential of borapetoside D in scientific research and its possible contributions to the development of new treatments for various health conditions. Further research, including clinical trials, is necessary to fully understand the compound’s mechanisms of action and to ensure its safety and efficacy for human use .

Future Directions

While Tinospora species are confusing in individual ingredients and their mechanisms of action, the ethnopharmacological history of those plants indicated that they exhibit antidiabetic, antioxidation, antitumor, anti-inflammation, antimicrobial, antiosteoporosis, and immunostimulation activities . Further investigations are required to transform the experience-based claims on the use of T. crispa in traditional medicine practices into evidence-based information . More clinical trials are encouraged to be carried out if there are sufficient preclinical and safety data .

properties

IUPAC Name |

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46O16/c1-32(16-9-21(49-29(16)42)33(2)15(28(41)43-3)5-4-6-20(32)33)10-17(14-7-8-44-12-14)46-31-27(40)25(38)23(36)19(48-31)13-45-30-26(39)24(37)22(35)18(11-34)47-30/h5,7-8,12,16-27,30-31,34-40H,4,6,9-11,13H2,1-3H3/t16-,17+,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,30+,31+,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDANOZJKKFLLEO-KBAPQYMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

borapetoside D | |

Q & A

Q1: What is the proposed mechanism of action for Borapetoside D against malaria?

A1: The research suggests that Borapetoside D isolated from Tinospora crispa (L.) potentially acts as an antimalarial by inhibiting heme polymerization []. During malaria infection, the parasite degrades hemoglobin, releasing toxic heme. To survive, the parasite converts this toxic heme into non-toxic hemozoin through polymerization. By inhibiting this polymerization process, compounds like Borapetoside D could lead to heme buildup, ultimately killing the parasite.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.